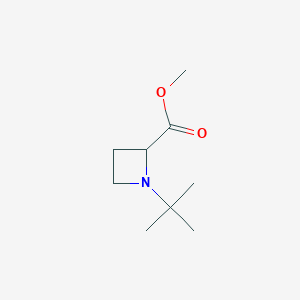

Methyl 1-tert-butyl-2-azetidinecarboxylate

Descripción general

Descripción

Methyl 1-tert-butyl-2-azetidinecarboxylate is a compound that falls within the category of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest in the field of organic chemistry due to their potential applications in the synthesis of various pharmaceuticals and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of azetidine derivatives often involves the use of tert-butyl groups to protect the nitrogen within the azetidine ring. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was synthesized from L-alanine, demonstrating the versatility of tert-butyl groups in the synthesis of complex azetidine derivatives . Another example includes the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds that can access chemical space complementary to piperidine ring systems .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be quite complex, as evidenced by the crystal structure determination of 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine. This compound was found to have a planar four-membered ring with significant differences in the bond lengths of the exocyclic imino functions . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another cyclic amino acid ester, was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, such as the [3+2] cycloaddition to form novel heterocyclic amino acids, as seen in the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate . Additionally, the silylmethyl-substituted azetidine can rearrange to the pyrrolidine skeleton under certain conditions, demonstrating the reactivity and versatility of azetidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For example, the tert-butyl group is often used as a protective group due to its steric bulk, which can influence the reactivity and stability of the azetidine ring. The crystal structure analysis of azetidine derivatives provides insight into their solid-state properties, such as crystal packing and bond lengths, which can affect their reactivity and physical properties .

Aplicaciones Científicas De Investigación

Catalytic Ring Expansion

A notable application involves the catalytic ring expansion of aziridines to β-lactams. This process is crucial for the synthesis of β-lactam antibiotics. Research by Ardura et al. (2006) explored the regioselectivity and enantiospecificity of rhodium(I)-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, contrasting with the unreactivity of N-tert-butyl-2-methylaziridine. This study highlights the impact of substituents on the activation of the breaking C-N bond in aziridines, demonstrating the potential of methyl 1-tert-butyl-2-azetidinecarboxylate derivatives in catalytic ring expansion reactions (Ardura, López, & Sordo, 2006).

Synthesis of Enantiopure Azetidines

In the domain of peptide research, Sajjadi and Lubell (2008) synthesized enantiopure 3-substituted azetidine-2-carboxylic acids by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester. This research provides a pathway for the synthesis of azetidine derivatives, showcasing the utility of methyl 1-tert-butyl-2-azetidinecarboxylate in creating tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Ring Expansion to Glutarimides

Cabell and McMurray (2002) explored the base-catalyzed ring opening of 4-(4′-hydroxyphenyl)-azetidine-2-ones, yielding 1,3,4,5-substituted glutarimides. This process demonstrates the utility of methyl 1-tert-butyl-2-azetidinecarboxylate derivatives in synthesizing complex structures useful in medicinal chemistry (Cabell & McMurray, 2002).

Ligand Synthesis for Nicotinic Receptors

Karimi and Långström (2002) synthesized a novel ligand for nicotinic receptors, demonstrating the potential of methyl 1-tert-butyl-2-azetidinecarboxylate in neurochemistry. This work illustrates how derivatives of methyl 1-tert-butyl-2-azetidinecarboxylate can be utilized in the synthesis of compounds targeting specific receptors in the brain (Karimi & Långström, 2002).

NMR Tagging in High-Molecular-Weight Systems

Chen et al. (2015) introduced O-tert-Butyltyrosine (Tby) as an NMR tag for high-molecular-weight systems, demonstrating the utility of tert-butyl groups in facilitating NMR studies. This research shows how methyl 1-tert-butyl-2-azetidinecarboxylate and its derivatives can enhance the precision of NMR tagging in protein research (Chen et al., 2015).

Safety And Hazards

The safety information for “Methyl 1-tert-butyl-2-azetidinecarboxylate” indicates that it is a dangerous compound. It has the hazard statements H227, H315, H318, and H335 . These statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation .

Propiedades

IUPAC Name |

methyl 1-tert-butylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMJVYVCCXSTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329391 | |

| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-tert-butyl-2-azetidinecarboxylate | |

CAS RN |

18085-32-0 | |

| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)

![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)